4-Bromo-3,3,4,4-tetrafluorobutyl 3-fluoropropyl carbonate
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Overview
Description
Preparation Methods
The synthesis of 4-Bromo-3,3,4,4-tetrafluorobutyl 3-fluoropropyl carbonate involves multiple steps. One common method includes the reaction of 3,3,4,4-tetrafluoro-1-butanol with bromine in the presence of sodium carbonate to form 4-bromo-3,3,4,4-tetrafluorobutanol . This intermediate is then reacted with 3-fluoropropyl chloroformate under controlled conditions to yield the final product .
Chemical Reactions Analysis
4-Bromo-3,3,4,4-tetrafluorobutyl 3-fluoropropyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents are required.
Hydrolysis: The ester bond in the compound can be hydrolyzed to form the corresponding alcohol and acid.
Common reagents used in these reactions include nucleophiles like sodium azide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Bromo-3,3,4,4-tetrafluorobutyl 3-fluoropropyl carbonate has several scientific research applications:
Mechanism of Action
The mechanism by which 4-Bromo-3,3,4,4-tetrafluorobutyl 3-fluoropropyl carbonate exerts its effects involves interactions with molecular targets such as enzymes and proteins. The fluorinated groups in the compound can enhance binding affinity and specificity to these targets, leading to modifications in their activity and function . The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 4-Bromo-3,3,4,4-tetrafluorobutyl 3-fluoropropyl carbonate include:
4-Bromo-3,3,4,4-tetrafluoro-1-butanol: A precursor in the synthesis of the target compound.
3-Fluoropropyl chloroformate: Another precursor used in the synthesis.
Other fluorinated esters: Compounds with similar structures but different functional groups or substituents.
The uniqueness of this compound lies in its specific combination of bromine and fluorine atoms, which confer distinct chemical properties and reactivity .
Properties
Molecular Formula |
C8H10BrF5O3 |
---|---|
Molecular Weight |
329.06 g/mol |
IUPAC Name |
(4-bromo-3,3,4,4-tetrafluorobutyl) 3-fluoropropyl carbonate |
InChI |
InChI=1S/C8H10BrF5O3/c9-8(13,14)7(11,12)2-5-17-6(15)16-4-1-3-10/h1-5H2 |
InChI Key |
HNQCKBIZXBAFBK-UHFFFAOYSA-N |
Canonical SMILES |
C(COC(=O)OCCC(C(F)(F)Br)(F)F)CF |
Origin of Product |
United States |
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